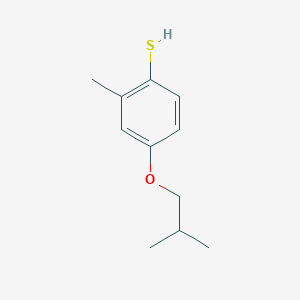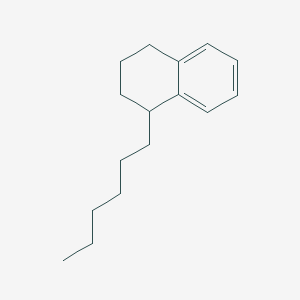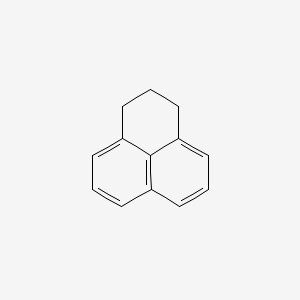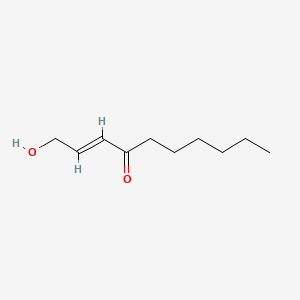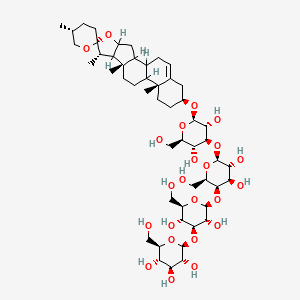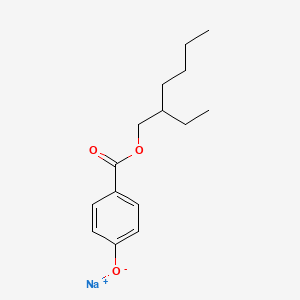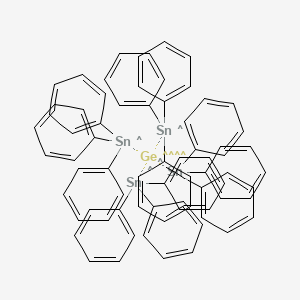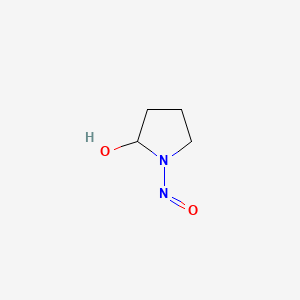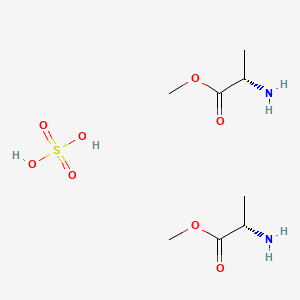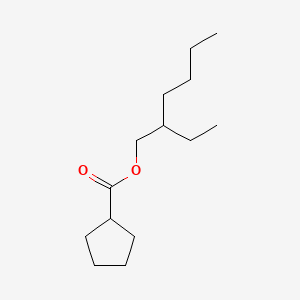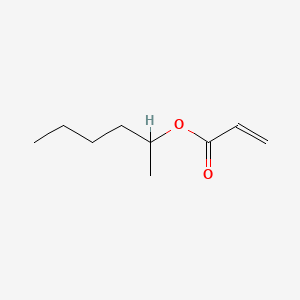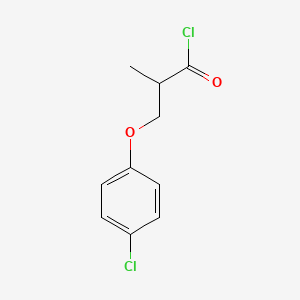
(p-Chlorophenoxy)isobutyroyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(p-Chlorophenoxy)isobutyroyl chloride is an organic compound with the molecular formula C10H10Cl2O2. It is a derivative of isobutyroyl chloride and is characterized by the presence of a p-chlorophenoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(p-Chlorophenoxy)isobutyroyl chloride can be synthesized through the reaction of p-chlorophenol with isobutyroyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient production and high purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(p-Chlorophenoxy)isobutyroyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form p-chlorophenol and isobutyric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products Formed
Amides and Esters: Formed from substitution reactions
p-Chlorophenol and Isobutyric Acid: Formed from hydrolysis
Alcohols: Formed from reduction reactions
Scientific Research Applications
(p-Chlorophenoxy)isobutyroyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of (p-Chlorophenoxy)isobutyroyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical and biological applications, where it acts as an acylating agent to modify proteins, enzymes, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Isobutyroyl Chloride: Lacks the p-chlorophenoxy group and has different reactivity and applications.
p-Chlorophenol: Contains the p-chlorophenoxy group but lacks the isobutyroyl chloride moiety.
Clofibric Acid: A structurally related compound with similar biological activity but different chemical properties.
Uniqueness
(p-Chlorophenoxy)isobutyroyl chloride is unique due to its combination of the p-chlorophenoxy group and the isobutyroyl chloride moiety, which imparts distinct reactivity and applications. Its ability to act as an acylating agent makes it valuable in various chemical and biological processes.
Properties
CAS No. |
41267-93-0 |
|---|---|
Molecular Formula |
C10H10Cl2O2 |
Molecular Weight |
233.09 g/mol |
IUPAC Name |
3-(4-chlorophenoxy)-2-methylpropanoyl chloride |
InChI |
InChI=1S/C10H10Cl2O2/c1-7(10(12)13)6-14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3 |
InChI Key |
JTYLHQDHIAWRJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC=C(C=C1)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


